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molecular formula C14H15NO4 B8720700 Anticancer agent 73

Anticancer agent 73

Cat. No. B8720700
M. Wt: 261.27 g/mol
InChI Key: DAFRLXQGMZPMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04843087

Procedure details

2-(4-Methoxyphenyl)-4-carbethoxy-5-methyloxazole was prepared in 61% yield by zinc dust reduction of the compound of part (a) in accordance with the procedure of Example 89, part (b), and obtained as a crystalline material, m.p. 74°-76° C. (from methyl t-butyl ether).
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:11][C:12]([CH3:17])=[C:13]([CH3:16])[N+:14]=2[O-])=[CH:6][CH:5]=1.ClCC1C=[C:23]([CH3:25])[O:22]N=1.C([O:30]C)(C)(C)C>[Zn]>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:11][C:12]([CH3:17])=[C:13]([C:16]([O:22][CH2:23][CH3:25])=[O:30])[N:14]=2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NOC(=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1OC(=C(N1)C(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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